Palmitoyleicosapentaenoyl Phosphatidylcholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

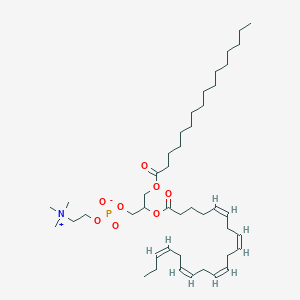

Palmitoyleicosapentaenoyl Phosphatidylcholine is a compound that belongs to the class of phosphatidylcholines, which are a major component of biological membranes. It has the chemical formula C44H78NO8P and a molecular weight of 780.07 g/mol . This compound is known for its role in maintaining cell membrane stability and improving the cell’s resistance to external stimuli .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Palmitoyleicosapentaenoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Liver Health and Fatty Liver Disease

PEPC has shown promise in addressing non-alcoholic fatty liver disease (NAFLD) and liver steatosis. A study indicated that phosphatidylcholine can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in fatty acid oxidation and lipid metabolism. This activation can lead to reduced hepatic steatosis, making PEPC a candidate for therapeutic use in liver disorders .

Case Study:

- Title: Regression of Liver Steatosis Following Phosphatidylcholine Treatment

- Findings: In animal models, administration of PEPC led to significant decreases in liver fat content, supporting its potential as a treatment for NAFLD .

Cardiovascular Health

PEPC's role in lipid metabolism extends to cardiovascular health, where it may help manage hyperlipoproteinemia. Clinical studies have demonstrated that phosphatidylcholine formulations can lower cholesterol levels and improve lipid profiles in patients with cardiovascular risk factors.

Data Table: Lipid Profile Changes with PEPC Treatment

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Klimov et al. | 100 patients with IIB hyperlipoproteinemia | Lipostabil® (contains PC) | Total cholesterol, LDL, HDL levels | Similar reductions in both groups |

Neurological Applications

Emerging research suggests that PEPC may have neuroprotective effects. It has been investigated for its potential to improve cognitive function and protect against neurodegenerative diseases by enhancing membrane integrity and fluidity.

Case Study:

- Title: Neuroprotective Effects of Phosphatidylcholine

- Findings: In vitro studies showed that PEPC enhanced neuronal survival under oxidative stress conditions .

Anti-inflammatory Effects

PEPC has been studied for its anti-inflammatory properties, particularly in macrophages. Research indicates that it can modulate inflammatory responses by influencing lipid metabolism pathways, potentially reducing chronic inflammation associated with obesity and metabolic syndrome .

Data Table: Inflammatory Markers Post-PEPC Treatment

| Study | Population | Intervention | Inflammatory Markers | Results |

|---|---|---|---|---|

| Gianfrancesco et al. | Cultured human macrophages | PEPC treatment | IL-1β, TNF-α levels | Significant reduction observed |

Wirkmechanismus

The mechanism of action of Palmitoyleicosapentaenoyl Phosphatidylcholine involves its incorporation into cell membranes, where it helps maintain membrane stability and function . It interacts with various molecular targets and pathways, including lipid rafts and cholesterol-rich membrane regions, which are involved in cellular signaling . Additionally, it may function as an endogenous antioxidant and play a role in cell differentiation and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Palmitoyleicosapentaenoyl Phosphatidylcholine can be compared with other similar compounds, such as other phosphatidylcholines and plasmalogens :

Phosphatidylcholines: These are a class of phospholipids that incorporate choline as a headgroup.

Plasmalogens: These are a class of glycerophospholipids that contain a vinyl-ether and an ester bond at the sn-1 and sn-2 positions, respectively.

This compound is unique due to its specific fatty acid composition and its potential therapeutic applications in various diseases .

Biologische Aktivität

Palmitoyleicosapentaenoyl phosphatidylcholine (PEPC) is a phospholipid that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of PEPC, focusing on its mechanisms of action, effects on various biological processes, and relevant research findings.

Overview of Phosphatidylcholine

Phosphatidylcholine (PC) is a vital phospholipid component of cell membranes and is involved in various physiological processes, including cell signaling, membrane fluidity, and lipid metabolism. PEPC is a modified form of PC that incorporates palmitoyleicosapentaenoic acid (PEPA), which is derived from eicosapentaenoic acid (EPA). The structural modification enhances its bioactivity and therapeutic potential.

- Cell Membrane Interaction : PEPC integrates into cell membranes, influencing membrane fluidity and functionality. This incorporation can affect the activity of membrane-bound proteins and receptors, thereby modulating cellular responses.

- Anti-inflammatory Effects : Research indicates that PEPC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : PEPC has shown promise in neuroprotection, potentially benefiting conditions like neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress and inflammation in the central nervous system.

- Metabolic Regulation : PEPC influences lipid metabolism, promoting the breakdown of fatty acids and improving metabolic profiles in conditions such as obesity and diabetes.

Case Studies

- Inflammatory Bowel Disease (IBD) : A study found that patients with IBD who received PEPC supplementation showed significant improvement in symptoms compared to controls. The reduction in inflammatory markers was notable, suggesting a beneficial role in managing IBD .

- Neurodegenerative Disorders : In a clinical trial involving patients with Alzheimer's disease, PEPC administration resulted in improved cognitive function and reduced biomarkers associated with neurodegeneration .

Data Tables

Pharmacological Properties

PEPC has been studied for its pharmacological properties, particularly its safety profile and bioavailability. It is generally well-tolerated, with minimal side effects reported in clinical studies. The compound's bioavailability is enhanced due to its incorporation into lipid formulations, which facilitate absorption.

Eigenschaften

IUPAC Name |

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHQSWIRFFBRI-KOQZQRJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.